Carbaprostacyclin-biotin
Description
Carbaprostacyclin-biotin is a synthetic analog of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation. Its molecular formula is C₃₆H₆₀N₄O₅S, with a molecular weight of 661.0 g/mol . The compound is conjugated with biotin, enabling its use in streptavidin-based detection systems for biochemical assays . It is formulated as an ethanol solution and requires storage at -20°C to maintain stability .
Key structural features include a biotin moiety linked to a carbaprostacyclin backbone, which retains partial prostacyclin receptor (IP receptor) activity.
Properties
Molecular Formula |
C36H60N4O5S |
|---|---|
Molecular Weight |
661 |
InChI |
InChI=1S/C36H60N4O5S/c1-2-3-5-13-27(41)17-18-28-29-22-25(21-26(29)23-31(28)42)12-6-8-15-33(43)37-19-10-4-11-20-38-34(44)16-9-7-14-32-35-30(24-46-32)39-36(45)40-35/h12,17-18,26-32,35,41-42H,2-11,13-16,19-24H2,1H3,(H,37,43)(H,38,44)(H2,39,40,45)/b18-17 |
InChI Key |
BUWVEEWXRZYESR-DYCKKSOUSA-N |
SMILES |
CCCCC[C@H](O)/C=C/[C@H]1[C@H](O)C[C@@H]2C/C(=CCCCC(=O)NCCCCCNC(=O)CCCC[C@H]3SC[C@@H]4NC(=O)N[C@H]34)/C[C@H]12 |
Synonyms |
Carbacyclin-biotin; cPGI-biotin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights structural and functional differences between Carbaprostacyclin-biotin and related prostaglandin analogs:
Key Observations:
- Receptor Specificity : this compound shares partial IP receptor activity, whereas Butaprost is selective for EP₂ receptors, and Iloprost activates multiple prostaglandin receptors (IP/EP₁/EP₃) .
- Biotin Conjugation : Unlike other analogs, this compound’s biotin tag facilitates its use in avidin-biotin-peroxidase complex (ABC) assays for visualizing prostaglandin-receptor interactions .
- Therapeutic vs. Research Use : Iloprost is clinically approved for pulmonary hypertension, while this compound is restricted to research due to its low receptor affinity .
Biochemical and Analytical Performance
Stability and Purity:
- This compound is ≥95% pure and stable for ≥2 years at -20°C .
- In contrast, Iloprost and Butaprost are formulated in methyl acetate or similar solvents, with shorter shelf lives under ambient conditions .
Interference Considerations:
- High-dose biotin supplements (>5 mg/day) can interfere with immunoassays involving biotinylated compounds like this compound, necessitating pre-test dietary restrictions .
Preparation Methods
Carbodiimide-Mediated Amide Coupling
A common approach involves activating the carboxyl group of biotin with N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester, which reacts with primary amines on cPGI.
Reaction Conditions
| Component | Quantity/Concentration |
|---|---|
| Carbaprostacyclin | 1.0 mmol |
| Biotin-PEG₄-amine | 1.2 mmol |
| EDC | 2.4 mmol |
| NHS | 2.4 mmol |
| Solvent | DMF/DMSO (anhydrous) |
| Temperature | 25°C, 12–16 h |
This method yields a stable amide bond, with purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Thiol-Maleimide Conjugation
For cPGI derivatives containing free thiols, maleimide-activated biotin (e.g., biotin-maleimide) enables site-specific coupling under mild conditions:
Reaction Workflow
-
Thiol Generation : Reduce disulfide bonds in cPGI using tris(2-carboxyethyl)phosphine (TCEP).
-
Conjugation : React with biotin-maleimide (1.5 equiv) in PBS (pH 7.4, 4°C, 2 h).
-
Quenching : Add excess cysteine to terminate unreacted maleimide groups.
Yield Optimization
-
pH 6.5–7.5 minimizes hydrolysis of maleimide.
-
Exclusion of oxidizing agents prevents disulfide reformation.
Analytical Characterization
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) confirms molecular weight and purity:
Receptor Binding Assays
Competitive binding studies using human platelet membranes or recombinant IP receptors validate bioactivity:
| Parameter | Value |
|---|---|
| IC₅₀ (cPGI-biotin) | 15 ± 2 nM |
| IC₅₀ (Native PGI₂) | 1.5 ± 0.3 nM |
Data correlate with the reported 10% receptor affinity retention.
Challenges and Innovations
Q & A
Q. How is Carbaprostacyclin-biotin synthesized and characterized in experimental settings?
this compound is synthesized by conjugating biotin to the carbaprostacyclin core structure via a diaminohexane linker. Key steps include:
- Synthesis : Biotinylation using NHS ester chemistry under controlled pH (e.g., pH 8.5–9.0) to ensure covalent linkage to the prostacyclin analog .
- Characterization : Techniques such as HPLC (≥95% purity threshold), mass spectrometry (MS) for molecular weight confirmation, and NMR for structural validation of the biotin-prostacyclin conjugate .
- Critical Controls : Include unmodified carbaprostacyclin and free biotin as controls to validate specificity in downstream assays .
Q. What experimental methods are used to detect this compound in biological samples?
Detection relies on biotin-streptavidin interactions combined with prostacyclin-specific assays:
- Streptavidin-Based ELISA : Quantify bound this compound using streptavidin-HRP conjugates; validate with competition assays using excess free biotin .
- LC-MS/MS : For absolute quantification in complex matrices (e.g., plasma), use deuterated internal standards to correct for matrix effects .
- Fluorescence Microscopy : Streptavidin-conjugated fluorophores (e.g., FITC) for spatial localization in cellular studies .
Q. How should this compound be stored to maintain stability in laboratory conditions?
- Storage : Lyophilized forms are stable for ≥2 years at -20°C in inert atmospheres; dissolved in methyl acetate for short-term use (≤1 month at -80°C) .
- Handling : Avoid repeated freeze-thaw cycles; use argon/vacuum sealing to prevent oxidation of the prostacyclin core .
Advanced Research Questions
Q. How can researchers design experiments to study this compound's receptor binding specificity?
- Competitive Binding Assays : Use radiolabeled (e.g., ³H-iloprost) or fluorescent ligands to compare binding affinity of this compound with unmodified prostacyclin analogs .
- Biotin-Avidin Capture : Immobilize biotinylated compounds on streptavidin-coated plates to assess receptor-ligand interactions via surface plasmon resonance (SPR) .
- Controls : Include EP/IP receptor antagonists (e.g., RO3244794 for IP receptors) to confirm target specificity .
Q. What methodological considerations apply when comparing this compound to analogs like Iloprost or Butaprost?
- Functional Assays : Measure cAMP production in IP/EP receptor-transfected cells to compare potency (EC50) and efficacy (Emax) across analogs .
- Structural Analysis : Use molecular docking simulations to correlate differences in hydroxyl/cyclohexyl groups (e.g., 5-cis vs. 13,14-dehydro variants) with receptor activation profiles .
- Data Normalization : Express results as fold-changes relative to baseline (untreated controls) to account for cell-line variability .
Q. How can researchers mitigate experimental artifacts arising from endogenous biotin in cellular models?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
